Hexahydrophthalimide
Overview
Description
Hexahydrophthalimide is a solid compound . It is also known as 1,2-Cyclohexanedicarboximide .
Synthesis Analysis
Hexahydrophthalimide–benzothiazole hybrids have been synthesized as a new class of protoporphyrinogen oxidase inhibitors . These compounds were characterized by elemental analyses, 1H NMR, and ESI-MS spectroscopy .Molecular Structure Analysis
The molecular formula of Hexahydrophthalimide is C8H11NO2 . Its molecular weight is 153.18 .Chemical Reactions Analysis
Hexahydrophthalimide Glutarimide is an amide . Amides/imides react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .Physical And Chemical Properties Analysis
Hexahydrophthalimide is a solid at 20 degrees Celsius . It is insoluble in water . It has a melting point ranging from 135.0 to 139.0 degrees Celsius .Scientific Research Applications
Advanced Materials and Coatings
Hexahydrophthalimide derivatives have been explored for creating advanced materials with specific properties. For instance, a novel superhydrophobic electroactive fluorinated polyimide synthesized from aniline trimer and hexafluoroisopropylidene diphthalic anhydride exhibited high water contact angles and potential for anticorrosion coatings (Tsao-Cheng Huang et al., 2017). Such materials have promising applications in protecting metals from corrosion, highlighting the role of hexahydrophthalimide derivatives in developing new protective coatings.
Biochemical Interactions
The binding interactions of hexahydrophthalic anhydride (a closely related compound) with human serum albumin (HSA) have been studied, revealing insights into potential allergenic chemical structures and the development of methods for biological monitoring of exposure (M. Kristiansson et al., 2003). Understanding these interactions is crucial for assessing the allergenic potential of industrial chemicals and for developing safer materials.
Sensing and Imaging
Hexahydrophthalimide derivatives have been employed in designing sensors for biological and environmental monitoring. A naphthalimide derivative containing hexanoic acid and boronate groups showed selective and sensitive detection of glucose in water, demonstrating potential for biomedical applications and glucose monitoring in diabetic patients (Youming Shen et al., 2015). Additionally, fluorescent chemosensors based on naphthalimide derivatives have been developed for detecting heavy metals and biological thiols, indicating their broad applicability in environmental and biological contexts (Chun-Yan Li et al., 2012).
Synthetic Methods and Intermediate Applications
Research on improving synthetic methods for hexahydrophthalimide derivatives reveals their importance as intermediates in pharmaceutical synthesis. An improved synthesis method of cis-hexahydroisoindoline, an intermediate of mitiglinide, showcases the ongoing efforts to enhance the efficiency and yield of pharmaceutical intermediates production (Zhuang Xiong et al., 2006).
Drug Delivery and Biomedical Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDMPODMCFGWAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883674 | |
Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Cyclohexanedicarboximide | |
CAS RN |
1444-94-6, 7506-66-3 | |
Record name | Hexahydro-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1444-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Hexahydrophthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Cyclohexanedicarboximide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydrophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.